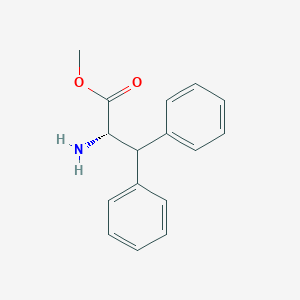

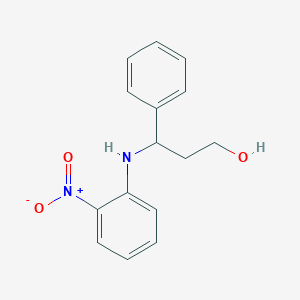

(S)-Methyl 2-amino-3,3-diphenylpropanoate

説明

“(S)-Methyl 2-amino-3,3-diphenylpropanoate” is a chiral compound used in various fields of research and industry. It has a molecular formula of C16H17NO2 and a molecular weight of 255.31 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. It’s known that the compound has a molecular weight of 255.31 , but other properties like boiling point, melting point, solubility, and specific optical rotation are not provided.科学的研究の応用

Polymer Chemistry and Nanocomposites

In polymer science, L-Phenylalanine methyl ester plays a role in designing functional materials. Researchers incorporate it into polymer matrices to enhance mechanical properties, such as tensile strength and impact resistance. Additionally, it facilitates the dispersion of functionalized multi-walled carbon nanotubes (f-MWCNTs) within polymers . These nanocomposites find applications in various fields, including electronics and aerospace.

Cofactor Self-Sufficient Biosynthesis

Recent work has explored an artificial bioconversion process for synthesizing L-Phenylalanine from inexpensive aromatic precursors (such as benzaldehyde or benzyl alcohol). Notably, this process operates without the need for additional reductants, making it more sustainable . Such biosynthetic approaches have implications for green chemistry and biomanufacturing.

作用機序

Target of Action

It has been found to interact with proteins such asFimbrial protein in Neisseria gonorrhoeae and Prothrombin in humans .

Mode of Action

It belongs to the class of organic compounds known as phenylalanine and derivatives . These compounds are characterized by their ability to interact with various proteins and enzymes, potentially influencing their function.

Biochemical Pathways

L-Phenylalanine, beta-phenyl-, methyl ester is a derivative of phenylalanine, an essential amino acid. Phenylalanine is a precursor of Tyrosine, which leads to the formation of adrenaline . Adrenaline is then converted into a brain chemical utilized to produce noradrenaline, responsible for promoting mental alertness and memory, and also for the elevation of mood and for the suppression of appetite .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as ethanol, ether, and dimethyl sulfoxide, but insoluble in water . This suggests that it may have a large volume of distribution and could potentially cross biological membranes, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

特性

IUPAC Name |

methyl (2S)-2-amino-3,3-diphenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-19-16(18)15(17)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,17H2,1H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIQQSXXWLDXNO-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717991 | |

| Record name | Methyl beta-phenyl-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

196395-12-7 | |

| Record name | Methyl beta-phenyl-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Hydroxy(4-methylphenyl)methyl]phenylboronic acid](/img/structure/B3060128.png)

![3-Amino-6-(trifluoromethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B3060148.png)